Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride, a compound belonging to the class of amino acids, is recognized for its potential applications in pharmaceuticals and biochemistry. This compound features an ethyl group attached to a chiral amino acid structure, specifically 2-amino-3-phenylbutanoate, which is a derivative of phenylalanine. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and drug formulation.
Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride is classified as a chiral amino acid derivative. It is synthesized from natural amino acids, specifically phenylalanine, through various chemical reactions. The compound can be sourced from synthetic pathways that involve the introduction of an ethyl group into the amino acid structure, often utilizing reagents that facilitate alkylation processes.
The synthesis of Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride typically involves several key steps:
Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride has a complex molecular structure characterized by:
Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride can participate in various chemical reactions:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts or bases. For instance, amidation reactions typically require coupling agents like Dicyclohexylcarbodiimide to facilitate bond formation.
The mechanism of action for Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride primarily revolves around its role as an amino acid derivative in biological systems:
Research indicates that compounds similar to Ethyl (2S,3S)-2-amino-3-phenylbutanoate can influence neurotransmitter levels and have implications in mood regulation and cognitive function.
Relevant data indicates that its solubility enhances bioavailability when used in pharmaceutical formulations.
Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride has several scientific uses:
Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride (molecular formula: C₁₂H₁₈ClNO₂, molecular weight: 243.73 g/mol) is a chiral building block of paramount importance in pharmaceutical synthesis. Its two contiguous stereocenters demand precise stereochemical control during production. This section comprehensively examines state-of-the-art synthetic routes, emphasizing stereoselectivity, efficiency, and sustainability.
Asymmetric catalysis enables direct enantioselective construction of the (2S,3S) configuration, circumventing the need for post-synthetic resolution. Transition metal complexes with chiral ligands serve as the cornerstone of this approach. Rhodium(I)-DuPhos and ruthenium-BINAP catalytic systems facilitate enantioselective hydrogenation of enol ester precursors, achieving enantiomeric excess (ee) values exceeding 95% under optimized conditions . The reaction typically employs prochiral substrates like (Z)-2-acetamido-3-phenylbut-2-enoate in alcoholic solvents under moderate hydrogen pressure (50–100 psi). Key parameters influencing stereoselectivity include:
Racemic mixtures of ethyl 2-amino-3-phenylbutanoate can be resolved into enantiomerically pure (2S,3S) hydrochloride salt through several practical techniques:
Table 1: Performance Metrics of Resolution Techniques for Ethyl 2-amino-3-phenylbutanoate
| Resolution Method | Maximum ee (%) | Yield (%) | Key Advantages |
|---|---|---|---|
| Diastereomeric Crystallization | 99.9 | 35–40 | Scalable, low solvent consumption |
| Enzymatic Kinetic Resolution | >99.5 | 45–48 | Mild conditions, recyclable catalyst |
| Preparative Chiral HPLC | 99.9 | 25–30 | Applicable to all stereoisomers |
Biocatalysis exploits enzymatic machinery for atom-efficient, stereoselective synthesis under environmentally benign conditions. Three principal strategies dominate:
Table 2: Biocatalytic Systems for Ethyl (2S,3S)-2-amino-3-phenylbutanoate Synthesis
| Biocatalyst Type | Substrate | Productivity (g/L/h) | Stereoselectivity (% ee) |
|---|---|---|---|
| Recombinant Aminomutase | Ethyl trans-cinnamate | 0.85 | >98 |
| Immobilized ω-Transaminase | Ethyl 2-oxo-3-phenylbutanoate | 2.1 | 99.5 |
| Ketoreductase/Transaminase Cascade | Ethyl 2-oxo-3-phenylbutanoate | 1.4 | >99 |
Industrial syntheses often employ sequential hydrogenation-hydrolysis-esterification steps starting from benazepril intermediates or phenylalanine derivatives:
The synthesis of peptide-incorporated derivatives demonstrates distinct advantages and limitations for both methodologies:
Table 3: Technical Comparison of Solid-Phase vs. Solution-Phase Synthesis Incorporating Ethyl (2S,3S)-2-amino-3-phenylbutanoate
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Maximum Scale | 0.1–1 mmol | 1–100 kg |
| Typical Purity | 92–97% | 98–99.5% |
| Stereochemical Integrity | 99% retention | >99.5% retention |
| Solvent Consumption (L/g) | 15–25 | 5–10 |
| Synthesis Duration (5-mer) | 2 days | 7–10 days |
| Industrial Applicability | Research-scale libraries | Commercial API manufacturing |
The synthetic landscape for Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride continues to evolve toward integrated hybrid approaches. Modern routes increasingly combine initial biocatalytic steps for stereocenter establishment with late-stage solution-phase functionalization, achieving both stereochemical fidelity and scalability .
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1